![molecular formula C17H18N4O4 B5123116 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B5123116.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine, also known as BNPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine is not fully understood, but it is thought to act by binding to specific targets and modulating their activity. It has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases, as well as modulate the function of specific receptors, such as dopamine and serotonin receptors.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various models of disease. Additionally, it has been shown to protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine in lab experiments is its versatility as a scaffold for drug discovery. It can be easily modified to target specific disease pathways and has been shown to exhibit activity against a range of targets. However, its limitations include its complex synthesis method and the need for further optimization to improve its potency and selectivity.
Future Directions
There are several future directions for research involving 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine. One potential area of research is the development of new drugs targeting specific disease pathways, such as cancer and neurological disorders. Additionally, further optimization of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine and its derivatives may lead to the development of more potent and selective compounds. Finally, the use of 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
In conclusion, 1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine is a chemical compound that has potential applications in drug discovery and has been extensively studied for its activity against various disease targets. Its mechanism of action and physiological effects have been well characterized, and future research may lead to the development of new drugs targeting specific disease pathways. However, further optimization and research are needed to fully realize its potential.
Synthesis Methods
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine can be synthesized using a multi-step process involving the reaction of 1,3-benzodioxole with 5-nitro-2-bromopyridine, followed by a reductive amination reaction with piperazine. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitro-2-pyridinyl)piperazine has been extensively studied for its potential applications in drug discovery, particularly as a scaffold for the development of new drugs targeting various diseases. It has been shown to exhibit activity against a range of targets, including enzymes and receptors involved in cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-nitropyridin-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-21(23)14-2-4-17(18-10-14)20-7-5-19(6-8-20)11-13-1-3-15-16(9-13)25-12-24-15/h1-4,9-10H,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSROGHMSDAWKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196926 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(5-nitropyridin-2-yl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.